6-bromo-N-(3-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Overview
Description
The compound “6-bromo-N-(3-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide” is a novel interleukin receptor associated kinases (IRAK) inhibitor . It is used in the prevention and treatment of IRAK-associated diseases or conditions .
Synthesis Analysis
The synthesis of such compounds involves multiple pathways. One common method involves reacting 4-aminoquinazoline with a brominated phenyl compound under appropriate reaction conditions to obtain a precursor compound. This is then subjected to chlorination and fluorination reactions to obtain the target product .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a bromine atom, a fluorophenyl group, a methoxy group, and a chromene structure with a carboxamide group .Mechanism of Action
The compound acts as an inhibitor of IRAK, which are important mediators of signaling processes, such as toll-like receptors (TLR) and interleukin-1 receptor (IL-1R) signaling processes . By inhibiting IRAK, the compound can modulate signaling networks that control inflammation, apoptosis, and cellular differentiation .
Safety and Hazards
As with any chemical compound, handling “6-bromo-N-(3-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide” requires appropriate safety measures. It’s important to wear protective gear, such as gloves and goggles, and to avoid contact with skin and eyes. The compound should be stored properly to prevent degradation and contamination .
Future Directions
Properties
IUPAC Name |
6-bromo-N-(3-fluorophenyl)-8-methoxy-2-oxochromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrFNO4/c1-23-14-7-10(18)5-9-6-13(17(22)24-15(9)14)16(21)20-12-4-2-3-11(19)8-12/h2-8H,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAHGVXVGMXBLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrFNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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